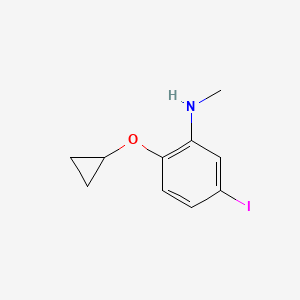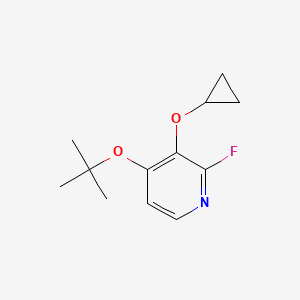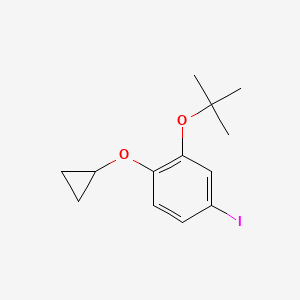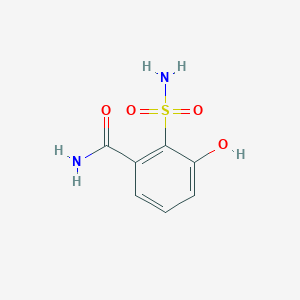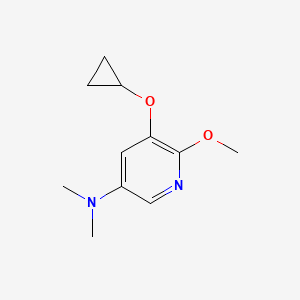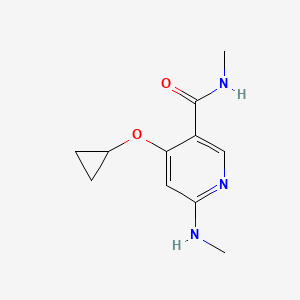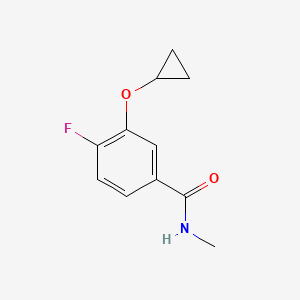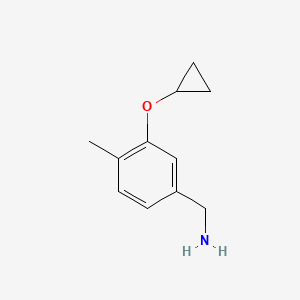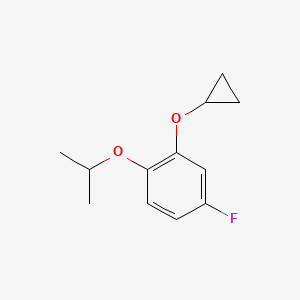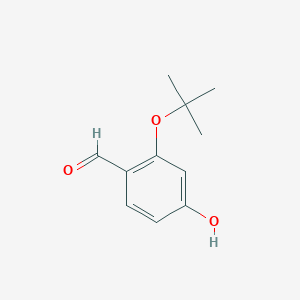
2-(Tert-butoxy)-4-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxy)-4-hydroxybenzaldehyde is an organic compound that features a tert-butoxy group and a hydroxy group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-4-hydroxybenzaldehyde typically involves the protection of the hydroxy group followed by formylation. One common method is to start with 4-hydroxybenzaldehyde and protect the hydroxy group using tert-butyl dimethylsilyl chloride (TBDMS-Cl) or tert-butyl chloroformate (Boc-Cl). The protected intermediate is then subjected to formylation using reagents such as dichloromethyl methyl ether (DCM) and a Lewis acid like titanium tetrachloride (TiCl4).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group into the benzaldehyde core in a controlled and sustainable manner .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butoxy)-4-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Tert-butoxy)-4-hydroxybenzoic acid.
Reduction: 2-(Tert-butoxy)-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxy)-4-hydroxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of drug candidates due to its functional groups that allow for further chemical modifications.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Tert-butoxy)-4-hydroxybenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the tert-butoxy group, making it less bulky and more reactive in certain reactions.
2-(Tert-butoxy)benzaldehyde: Lacks the hydroxy group, limiting its reactivity in certain applications.
Uniqueness
2-(Tert-butoxy)-4-hydroxybenzaldehyde is unique due to the presence of both the tert-butoxy and hydroxy groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile intermediate in organic synthesis and other applications.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
4-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10-6-9(13)5-4-8(10)7-12/h4-7,13H,1-3H3 |
InChI-Schlüssel |
VYVSGRUKAOIUIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




